The synthesis of 9-Deoxydoxorubicin typically involves the chemical modification of doxorubicin. One common method includes the removal of the hydroxyl group at the C-9 position of doxorubicin. This can be achieved through various chemical reactions such as oxidation or reduction processes.
The yield and purity of the synthesized compound are typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy .
The molecular formula of 9-Deoxydoxorubicin is CHON. Its structural modification from doxorubicin involves the absence of one hydroxyl group at the C-9 position, which alters its three-dimensional conformation and biological activity.
A detailed analysis using computational chemistry tools can provide insights into the electronic distribution and potential binding sites on DNA, enhancing understanding of its mechanism of action.
The chemical reactivity of 9-Deoxydoxorubicin is primarily characterized by its ability to intercalate into DNA, leading to strand breaks and ultimately apoptosis in cancer cells. Key reactions include:
These reactions highlight the importance of understanding both the chemical properties and biological interactions of 9-Deoxydoxorubicin for therapeutic applications .
The mechanism by which 9-Deoxydoxorubicin exerts its anticancer effects involves several key processes:
Research has demonstrated that 9-Deoxydoxorubicin retains significant cytotoxicity against various cancer cell lines, suggesting it may be a potent alternative to conventional doxorubicin .
Relevant data from studies indicate that these properties significantly influence its formulation for clinical use .
9-Deoxydoxorubicin is primarily investigated for its potential as an anticancer agent. Its applications include:
Continued research into 9-Deoxydoxorubicin aims to optimize its therapeutic index while minimizing adverse effects associated with traditional anthracyclines .
The strategic removal of the C-9 hydroxyl group from doxorubicin represents a significant synthetic challenge due to the structural complexity of the anthracycline core. This modification aims to alter molecular interactions while preserving the compound's bioactive scaffold.
Selective oxidation methodologies enable precise deoxygenation at the C-9 position through reactive intermediate formation. Contemporary approaches utilize ortho-quinone generation via silver(I) oxide-mediated oxidation, followed by regioselective reduction. The C-9 hydroxyl's unique positioning adjacent to the quinone moiety allows discrimination from other oxygen functionalities. Gold(I)-mediated condensations have demonstrated particular efficacy in generating key glycosidic intermediates while maintaining anthracycline stereochemistry, achieving α-selectivities >95% under optimized conditions [4]. Iodonium di-collidinium perchlorate (IDCP) further enhances oxidation control during disaccharide coupling steps, preventing undesired side reactions at sensitive positions [4]. These oxidation protocols typically yield 60-75% conversion to 9-deoxy intermediates, with purity profiles exceeding 85% after crystallization.
Reductive strategies employ sequential protection-deprotection to enable selective carbonyl reduction. The carbonyl at C-13 undergoes chemoselective reduction using sodium borohydride (NaBH₄) in tetrahydrofuran at -20°C, generating the critical 13-dihydro intermediate. Subsequent deoxygenation via Barton-McCombie protocol utilizes thiocarbonate formation at C-9 followed by radical reduction with tris(trimethylsilyl)silane. Alternative pathways feature reductive alkylation with formaldehyde/NaBH(OAc)₃ systems, modifying the daunosamine amine while preserving the deoxygenated anthraquinone core [4] [6]. These reduction sequences typically achieve 55-70% overall yields for 9-deoxydoxorubicin precursors, with the stereochemical integrity of adjacent chiral centers maintained through careful solvent selection.
Catalytic systems profoundly impact reaction efficiency and selectivity in 9-deoxydoxorubicin synthesis:
Table 1: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst System | Solvent Composition | Temperature | Yield Enhancement |
---|---|---|---|---|
Glycosylation | PPh₃AuNTf₂ (0.5-2 mol%) | Anhydrous CH₂Cl₂ | -40°C to 25°C | 64-73% [4] |
Alloc Deprotection | Pd(PPh₃)₄ (3 mol%) | THF/H₂O (9:1) | 25°C | >95% conversion |
Desilylation | HF·pyridine complex | Pyridine/THF (1:1) | 0°C | 88-92% [4] |
Reductive Amination | NaBH(OAc)₃ (catalytic) | MeOH/DCE (1:1) | 25°C | 70-85% [6] |
Solvent polarity critically influences stereoselectivity, with anhydrous dichloromethane optimizing gold-catalyzed glycosylations while dimethyl carbonate/ethanol mixtures (4:1) enhance reduction homogeneity. Microwave-assisted steps at controlled temperatures (50-80°C) reduce reaction times by 40-60% without compromising integrity of the acid-sensitive aglycone [4].
Enzymatic methodologies leverage nature's machinery for precise anthracycline modifications. Streptomyces peucetius subspecies caesius ATCC 27952 serves as the foundational biological system, naturally producing daunorubicin as the immediate precursor to doxorubicin [1]. The enzyme DoxA (a cytochrome P450 oxidase) catalyzes the C-14 hydroxylation essential for doxorubicin formation, but can be repurposed through protein engineering for deoxygenation pathways [1].
Metabolic engineering approaches involve:
Recent advances demonstrate recombinant E. coli-expressed enzymes achieving 35-40% conversion rates to 9-deoxy intermediates within 8-hour incubations, though full pathway reconstitution remains challenging. Cell-free enzyme systems incorporating glucose-6-phosphate dehydrogenase for cofactor regeneration improve TTN (total turnover number) to >4,500, enhancing cost efficiency [3].
The strategic selection of synthetic pathways involves critical trade-offs between efficiency, scalability, and stereochemical fidelity:
Table 2: Methodology Comparison for 9-Deoxydoxorubicin Production
Parameter | Chemical Synthesis | Biocatalytic Routes | Hybrid Approaches |
---|---|---|---|
Total Steps | 8-12 linear steps | 3-5 biotransformations | 4-6 steps (2 enzymatic) |
Overall Yield | 15-22% (multi-gram scale) | 25-38% (fermentation scale) | 30-42% |
Stereoselectivity | Requires chiral auxiliaries | >99% enzyme-controlled | Enzyme-controlled key steps |
Catalyst Loading | 0.5-5 mol% metal catalysts | Whole-cell systems | 1-3 mol% with enzymes |
Green Metrics | PMI 35-50, E-factor 18-25 | PMI 8-12, E-factor 3-8 | PMI 15-22, E-factor 6-12 |
Capital Intensity | High-pressure/high-temp equipment | Bioreactor specialization | Dual infrastructure |
Chemical routes provide superior structural flexibility for C-13 side chain modifications but suffer from step-intensive sequences requiring protection/deprotection strategies. Biocatalytic methods leverage inherent stereoselectivity and greener profiles but face limitations in non-natural analog production. Emerging hybrid paradigms integrate gold-mediated glycosylation with enzymatic hydroxyl modification, achieving 65% yield improvements over purely chemical approaches while reducing heavy metal waste by 80% [4] [7].
The economic analysis reveals fermentation-derived 9-deoxydoxorubicin achieves production costs of $1.1 million/kg at commercial scale (225 kg/year), while advanced catalytic chemical synthesis potentially reduces this by 15-20% through solvent recycling and continuous processing [1] [7]. Future innovation will likely focus on engineered enzymes (ketoreductases, cytochrome P450s) performing deoxygenation without protective group chemistry, potentially consolidating the synthetic sequence to <6 steps with PMI (process mass intensity) below 10.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7